molecular formula C19H17N5O2 B11335630 3,6,7-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B11335630
M. Wt: 347.4 g/mol
InChI Key: GEEUENZKRRWDPY-UHFFFAOYSA-N
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Description

3,6,7-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzofuran core with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps. The initial step often includes the formation of the benzofuran core, followed by the introduction of the tetrazole group. Common reagents used in these reactions include tetrazole derivatives, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6,7-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,6,7-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, such as in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6,7-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole moiety may play a crucial role in binding to enzymes or receptors, while the benzofuran core can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-TRIMETHYL-3H-INDOLE: Another compound with a similar trimethyl structure but different core.

    1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE: A triazacyclononane derivative with trimethyl groups.

    1,2,3,4-TETRAHYDRO-1,1,6-TRIMETHYLNAPHTHALENE: A naphthalene derivative with a similar tetramethyl structure.

Uniqueness

3,6,7-TRIMETHYL-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core and a tetrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

3,6,7-trimethyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17N5O2/c1-11-4-9-16-13(3)18(26-17(16)12(11)2)19(25)21-14-5-7-15(8-6-14)24-10-20-22-23-24/h4-10H,1-3H3,(H,21,25)

InChI Key

GEEUENZKRRWDPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C)C

Origin of Product

United States

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